(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic molecule featuring a combination of fluorinated aromatic rings, a thioether linkage, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Thioether Formation: The thioether linkage is introduced by reacting 3-fluorobenzyl chloride with thiourea to form the corresponding thioether.
Coupling Reaction: The final step involves coupling the thioether-imidazole intermediate with 3-(trifluoromethyl)benzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The fluorine atoms on the aromatic rings can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a ligand in receptor binding studies. The presence of fluorine atoms can enhance binding affinity and selectivity towards certain biological targets.
Medicine
Medically, this compound could be explored for its potential therapeutic effects. The imidazole ring is a common pharmacophore in many drugs, and the trifluoromethyl group can improve metabolic stability and bioavailability.
Industry
Industrially, this compound might be used in the development of new materials with specific properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism by which (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone exerts its effects would depend on its specific application. In a biological context, it could interact with enzyme active sites or receptor binding sites, modulating their activity. The fluorinated aromatic rings may enhance binding through hydrophobic interactions, while the imidazole ring could participate in hydrogen bonding or coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
- (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone
- (2-((3-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone
Uniqueness
The unique combination of a fluorinated benzyl thioether and an imidazole ring in (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone distinguishes it from other similar compounds. The presence of fluorine atoms can significantly alter the compound’s electronic properties, potentially enhancing its biological activity and stability compared to its chlorinated or brominated analogs.
This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2OS/c19-15-6-1-3-12(9-15)11-26-17-23-7-8-24(17)16(25)13-4-2-5-14(10-13)18(20,21)22/h1-6,9-10H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFJVKBZUSDCMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.